Thenylchlor

Description

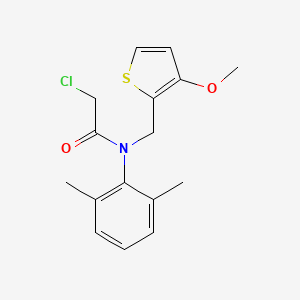

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO2S/c1-11-5-4-6-12(2)16(11)18(15(19)9-17)10-14-13(20-3)7-8-21-14/h4-8H,9-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWQYMVPYJGPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058227 | |

| Record name | Thenylchlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96491-05-3 | |

| Record name | Thenylchlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96491-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thenylchlor [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096491053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thenylchlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetamide, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THENYLCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8ET5RE8I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Thenylchlor CAS number 96491-05-3 properties

An In-depth Technical Guide to Thenylchlor (CAS 96491-05-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by CAS number 96491-05-3, is a chloroacetamide herbicide.[1][2] Its chemical structure, 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide, features a thienyl group that is significant to its biological activity.[3][4] Primarily developed for agricultural use, this compound is effective in controlling a range of annual and perennial weeds in crops such as paddy fields.[3] Its mode of action involves the disruption of very-long-chain fatty acid synthesis, a critical process for plant growth.[5][6] Beyond its herbicidal properties, some studies have indicated potential antimicrobial activities against various protozoan and fungal pathogens.[3] This guide provides a comprehensive overview of the known properties, mechanism of action, and relevant experimental methodologies for this compound.

Physicochemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for understanding its environmental fate, solubility, and formulation characteristics.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide | [4][7] |

| CAS Number | 96491-05-3 | [1][7] |

| Molecular Formula | C₁₆H₁₈ClNO₂S | [1][8] |

| Molecular Weight | 323.84 g/mol | [9][10] |

| Appearance | White to yellowish-brown crystalline powder | [11] |

| Melting Point | 72 - 80 °C | [11] |

| Boiling Point | 173 - 175 °C (at 0.5 mmHg) | [11] |

| Water Solubility | log10WS = -4.66 (approx. 2.19 x 10⁻⁵ mol/L) | [9] |

| Octanol/Water Partition Coeff. | logP = 4.146 | [9] |

| Vapor Pressure | 2.10 x 10⁻⁷ mmHg | [3] |

| Canonical SMILES | CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl | [4][12] |

| InChIKey | KDWQYMVPYJGPHS-UHFFFAOYSA-N | [4][8] |

Biological Activity and Mechanism of Action

Herbicidal Activity

This compound's primary biological function is as a pre-emergent herbicide.[6] It belongs to the WSSA Group 15 (HRAC Group K3), which acts by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs).[6]

Mechanism of Action: The synthesis of VLCFAs (fatty acids with more than 18 carbons) is a critical process in plants, required for the formation of cuticular waxes, suberin, and components of cellular membranes.[9][13] This synthesis occurs via a multi-enzyme elongase complex located in the endoplasmic reticulum.[5][9] this compound, like other chloroacetamide herbicides, specifically inhibits the first and rate-limiting step of this process, which is catalyzed by VLCFA synthase (also known as a condensing enzyme or elongase).[5][14] By inhibiting this enzyme, this compound prevents the elongation of C18 fatty acids, leading to a depletion of VLCFAs.[5] This disruption halts cell division and shoot development, ultimately preventing susceptible weeds from emerging from the soil.[6][9]

Antimicrobial Activity

While primarily a herbicide, this compound has demonstrated activity against a selection of protozoan and fungal pathogens.[3] Research has noted its effectiveness against Entamoeba histolytica, Trichomonas vaginalis, and Candida albicans.[3] The precise mechanism of action for its antimicrobial effects has not been fully elucidated in the available literature.

| Target Organism | Activity Noted | Source(s) |

| Entamoeba histolytica | Effective eradication from intestinal tract suggested | [3] |

| Trichomonas vaginalis | Potential for treatment shown in in vitro studies | [3] |

| Candida albicans | Antifungal activity demonstrated | [3] |

Experimental Protocols

The following sections outline generalized protocols for the synthesis and analysis of this compound based on established methodologies for chloroacetamide compounds.

Synthesis Protocol: Classical Chloroacetylation

This method involves a two-step process: the initial formation of a chloroacetamide intermediate followed by alkylation to yield the final this compound product.[3]

Materials and Reagents:

-

2,6-Dimethylaniline

-

Chloroacetyl chloride

-

3-methoxythiophene-2-methyl derivative (e.g., 2-(chloromethyl)-3-methoxythiophene)

-

An appropriate organic solvent (e.g., Dichloromethane, Toluene)

-

A non-nucleophilic base (e.g., Triethylamine, Pyridine)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware for organic synthesis

-

Cooling bath (ice/water or cryocooler)

Procedure:

-

Step 1: Chloroacetylation. a. Dissolve 2,6-dimethylaniline in the chosen organic solvent within a three-neck flask under an inert atmosphere. b. Cool the reaction vessel to 0-5°C using a cooling bath.[3] c. Add the base (e.g., Triethylamine) to the solution. d. Slowly add chloroacetyl chloride dropwise to the stirred solution, maintaining the temperature between 0-5°C to control the exothermic reaction and prevent side products.[3] e. Allow the reaction to stir at this temperature for a specified time (typically 1-3 hours) until completion, which can be monitored by Thin Layer Chromatography (TLC). f. Upon completion, the intermediate N-(2,6-dimethylphenyl)-2-chloroacetamide is formed. This intermediate may be isolated or used directly in the next step.

-

Step 2: Alkylation. a. To the reaction mixture containing the intermediate, add the 3-methoxythiophene-2-methyl derivative. b. The reaction may require warming to room temperature or gentle heating to proceed. Monitor the reaction progress by TLC. c. Once the reaction is complete, quench the mixture with water or a saturated aqueous solution of ammonium chloride. d. Extract the aqueous layer multiple times with an organic solvent (e.g., Ethyl Acetate). e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. f. Concentrate the solvent in vacuo using a rotary evaporator to yield the crude this compound product.

-

Purification: a. The crude product can be purified using flash column chromatography on silica gel, eluting with a solvent system such as a hexane/ethyl acetate gradient.

Analytical Protocol: Determination in Environmental Samples

The analysis of this compound residues in matrices like soil, water, or agricultural products typically involves sample extraction, cleanup, and instrumental analysis by Gas Chromatography (GC) or Liquid Chromatography (LC) coupled with Mass Spectrometry (MS).

4.2.1 Sample Preparation: Generalized QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for pesticide residue analysis.[15]

Materials and Reagents:

-

Homogenized sample (e.g., 10-15 g of soil or crop)

-

Water (for dry samples)

-

Acetonitrile (ACN)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl) or Sodium Acetate

-

Dispersive SPE (d-SPE) sorbents (e.g., PSA, C18, GCB)

-

Centrifuge and tubes

Procedure:

-

Extraction: a. Weigh a homogenized sample into a 50 mL centrifuge tube. b. Add water (if the sample is dry) and vortex. c. Add Acetonitrile and shake vigorously for 1 minute. d. Add the appropriate QuEChERS salt packet (e.g., MgSO₄ and NaCl) and shake again for 1 minute. e. Centrifuge the tube at high speed (e.g., >3000 g) for 5 minutes. The top layer is the acetonitrile extract containing this compound.

-

Cleanup (Dispersive SPE): a. Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing anhydrous MgSO₄ and other sorbents (like PSA to remove organic acids and C18 to remove nonpolar interferences). b. Vortex for 30 seconds. c. Centrifuge for 5 minutes. d. The resulting supernatant is ready for GC-MS or LC-MS/MS analysis. It may be filtered through a 0.22 µm filter prior to injection.

4.2.2 Instrumental Analysis: GC-MS/MS

GC-MS is suitable for analyzing thermally stable and volatile compounds like this compound.

Typical Parameters:

-

GC System: Agilent 7890 or equivalent.

-

Column: HP-5MS (or similar non-polar column), 30 m x 0.25 mm x 0.25 µm.[16]

-

Injection: Splitless mode, 1 µL injection volume, Inlet Temp: 250-280°C.[16]

-

Carrier Gas: Helium, constant flow (e.g., 1.0-1.2 mL/min).

-

Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 min, ramp at 10-25°C/min to a final temperature of ~300°C, and hold.

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 7000 series).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor ions and product ions would need to be determined by analyzing a pure standard of this compound.

4.2.3 Instrumental Analysis: LC-MS/MS

LC-MS/MS is ideal for a broader range of pesticides and can offer high sensitivity.

Typical Parameters:

-

LC System: Agilent 1290 Infinity II or equivalent.[17]

-

Column: Reversed-phase C18 column (e.g., Kinetex, Zorbax), ~2.1 x 100 mm, <3 µm particle size.[18]

-

Mobile Phase A: Water with 0.1% formic acid and/or 5-10 mM ammonium formate.[18]

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A time-programmed gradient starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

MS System: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series).[17]

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).[18]

-

Acquisition Mode: MRM, with precursor/product ion transitions optimized for this compound.

References

- 1. agilent.com [agilent.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. Buy this compound | 96491-05-3 [smolecule.com]

- 4. This compound (Ref: NSK 850) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Long Chain Fatty Acid Inhibitors | Herbicide Symptoms [ucanr.edu]

- 7. This compound | C16H18ClNO2S | CID 443036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. cambridge.org [cambridge.org]

- 10. Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 12. env.go.jp [env.go.jp]

- 13. Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation | PLOS Biology [journals.plos.org]

- 14. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

- 18. Development of Liquid-Chromatography Tandem-Mass-Spectrometry Method for Determining Environmental Contamination by Powdered Medicinal Drugs in Pharmacies - PMC [pmc.ncbi.nlm.nih.gov]

Thenylchlor: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, mechanism of action, and relevant experimental protocols for the chloroacetamide herbicide, Thenylchlor. The information is intended for researchers, scientists, and professionals in drug development and agricultural science.

Molecular Identity and Physicochemical Properties

This compound is a selective herbicide belonging to the chloroacetamide class. Its chemical identity and key physicochemical properties are summarized below.

Chemical Structure and Formula

-

IUPAC Name: 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide[1][2]

-

Molecular Weight: 323.84 g/mol

-

Canonical SMILES: CC1=C(C(=CC=C1)C)N(CC2=C(C=CS2)OC)C(=O)CCl[1][2]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Melting Point | 72-80 °C | |

| Boiling Point | 174 °C @ 0.5 mmHg | |

| Density (Predicted) | 1.249 g/cm³ | |

| Vapor Pressure | 2.10 x 10⁻⁷ mmHg | [1] |

| Water Solubility | 3.40 x 10⁻⁵ M | [1] |

| LogP (Octanol/Water) | 3.53 | [3] |

Synthesis of this compound

The synthesis of this compound, like other chloroacetamide herbicides, typically involves a multi-step process. A common route is the N-alkylation of a substituted aniline followed by chloroacetylation.

Experimental Protocol: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Precursor)

This protocol describes the synthesis of the key intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide.

-

Dissolution: Dissolve 182 g of 2,6-xylidine (2,6-dimethylaniline) in 4 L of 1,2-dichloroethylene in a suitable reaction vessel.

-

Addition of Base: Add 1.6 L of a 1N aqueous sodium hydroxide solution to the mixture and commence stirring.

-

Chloroacetylation: Add 203 g of chloroacetyl chloride dropwise to the stirred mixture over a period of 1.5 hours. Maintain the internal temperature of the reaction mixture between 20 and 35°C.

-

Reaction: Continue stirring the mixture at this temperature for an additional 1.5 hours.

-

Work-up: After the reaction is complete, separate the organic layer from the aqueous layer.

-

Purification: Concentrate the organic layer under reduced pressure. Collect the resulting precipitate by filtration and dry it under reduced pressure to yield the final product.

Note: The final step in the synthesis of this compound would involve the N-alkylation of this intermediate with 2-(chloromethyl)-3-methoxythiophene.

Mechanism of Action and Signaling Pathways

This compound's primary mode of action as a herbicide is the inhibition of very-long-chain fatty acid (VLCFA) synthesis. This disruption has significant downstream effects on plant growth and development by interfering with key signaling pathways.

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongase

This compound targets and inhibits the fatty acid elongase (FAE) complex, which is responsible for the synthesis of VLCFAs (fatty acids with more than 18 carbons). This inhibition disrupts the production of essential lipids required for various cellular functions, including the formation of cuticular waxes and sphingolipids.

Downstream Signaling Effects

The inhibition of VLCFA synthesis by this compound leads to a cascade of effects on plant signaling pathways, notably those involving cytokinin and phosphatidylinositol-3-phosphate (PI3P).

Experimental Workflows

Biochemical Assay for VLCFA Elongase Activity

This protocol provides a general methodology for assessing the inhibitory effect of this compound on VLCFA elongase activity.

-

Microsome Isolation: Isolate microsomes from the target plant tissue (e.g., etiolated leek seedlings) as this is the cellular fraction containing the VLCFA elongase complex.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing:

-

Microsomal protein

-

Buffer solution (e.g., HEPES-KOH, pH 7.2)

-

Cofactors: ATP, CoA, MgCl₂, NADH, NADPH

-

Substrate: Radiolabeled fatty acid (e.g., [¹⁴C]malonyl-CoA) and an acyl-CoA starter (e.g., C18-CoA)

-

This compound at various concentrations (or a solvent control).

-

-

Incubation: Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Saponification: Stop the reaction by adding a strong base (e.g., methanolic KOH) and heat to saponify the fatty acids.

-

Fatty Acid Extraction: Acidify the mixture and extract the fatty acids using an organic solvent (e.g., hexane).

-

Analysis: Analyze the extracted fatty acids using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) coupled with a radioactivity detector to quantify the amount of elongated radiolabeled fatty acids.

-

Data Interpretation: Compare the amount of VLCFA produced in the presence of this compound to the control to determine the inhibitory activity.

Proposed Soil Degradation Pathway

This compound, like other chloroacetamide herbicides, is subject to microbial degradation in the soil. The proposed degradation pathway involves several key transformations.

References

A Technical Guide to Thenylchlor: Synthesis, Mechanism of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenylchlor, a chloroacetamide herbicide, is a selective agent used for pre-emergence or early post-emergence weed control in various agricultural settings, including paddy fields and upland crops.[1] Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant cell division and growth. This technical guide provides an in-depth overview of this compound, including its chemical identity, physicochemical properties, mechanism of action, detailed experimental protocols for its synthesis and biological evaluation, and relevant signaling pathways. All quantitative data is presented in structured tables, and key processes are visualized using logical diagrams to support researchers and professionals in drug development and agricultural science.

Chemical Identity and Physicochemical Properties

The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide .[1][2][3] This nomenclature defines the core acetamide structure with its specific substituents on the nitrogen atom. The compound is also identified by its Chemical Abstracts Service (CAS) Registry Number: 96491-05-3.[1][2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide | [1][2][4] |

| CAS Number | 96491-05-3 | [1][2][4] |

| Molecular Formula | C₁₆H₁₈ClNO₂S | [1][2][4] |

| Molecular Weight | 323.84 g/mol | [1][5][6] |

| Melting Point | 73 °C | [7] |

| logP (Octanol/Water) | 4.146 (Calculated) | [5] |

| Water Solubility | 3.40 x 10⁻⁵ M (Calculated) | [1] |

| Appearance | Solid (at STP) | N/A |

Mechanism of Action

Primary Mechanism: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action for this compound, and chloroacetamide herbicides in general, is the potent inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][8] VLCFAs (fatty acids with more than 18 carbon atoms) are essential for plant growth and development, serving as precursors for critical components like cuticular waxes, suberin, and membrane sphingolipids.[9][10][11]

The inhibition occurs within the VLCFA elongase complex, a multi-enzyme system located in the endoplasmic reticulum. This complex extends fatty acid chains by sequentially adding two-carbon units from malonyl-CoA. This compound specifically targets and inhibits the first and rate-limiting enzyme in this cycle: β-ketoacyl-CoA synthase (KCS) , also known as VLCFA synthase.[8][12] By irreversibly binding to KCS, this compound prevents the initial condensation step of the elongation cycle, leading to a depletion of VLCFAs. This disruption of lipid metabolism ultimately inhibits cell division and leads to the death of susceptible weeds.[1][8]

Secondary Effects: Cell Cycle Arrest

Disruption of VLCFA synthesis has downstream consequences on cellular processes. Studies on related chloroacetamide herbicides have shown that this inhibition can lead to an arrest of the cell cycle, typically in the G1 phase.[13] While the precise signaling cascade for this compound is not fully elucidated, a plausible pathway involves the disruption of membrane integrity or signaling lipids, which activates stress responses. This can lead to the upregulation of cyclin-dependent kinase inhibitors (like p21) and the stabilization of tumor suppressor proteins (like p53), which prevent the cell from progressing from the G1 to the S phase, thus halting proliferation.[14][15]

Synthesis and Experimental Protocols

Chemical Synthesis Workflow

This compound is synthesized via a two-step process. The first step is the formation of the chloroacetamide intermediate, followed by N-alkylation with the thenyl moiety.

Protocol 1: Synthesis of this compound

This protocol describes a general method for synthesizing this compound based on established chloroacetylation and N-alkylation reactions.[16][17]

Step 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide (Intermediate)

-

Dissolution: In a three-necked flask equipped with a stirrer and dropping funnel, dissolve 2,6-dimethylaniline (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethylene or anhydrous ether).

-

Base Addition: Add an aqueous solution of a base (e.g., 1N Sodium Hydroxide, 1.5 eq) or an organic base (e.g., triethylamine) and cool the mixture to 0-5 °C in an ice bath.

-

Acylation: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred mixture, maintaining the temperature between 0 and 35 °C.

-

Reaction: Stir the mixture at this temperature for 1.5-2 hours after the addition is complete.

-

Work-up: If using an aqueous base, separate the organic layer. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: The resulting precipitate (the intermediate) can be collected by filtration and dried. Purity can be assessed by NMR and MS.

Step 2: N-Alkylation to form this compound

-

Dissolution: Dissolve the intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).

-

Base Addition: Add a strong base (e.g., sodium hydride, 1.2 eq) portion-wise at 0 °C to deprotonate the amide nitrogen.

-

Alkylation: Add (3-methoxythiophen-2-yl)methyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC.

-

Quenching & Extraction: Carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash, dry, and concentrate the organic phase. Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Protocol 2: In Vitro Assay for VLCFA Synthase (KCS) Inhibition

This protocol is adapted from methods used to assess chloroacetamide inhibition of recombinant KCS enzymes.[8][12]

-

Enzyme Source: Utilize microsomes isolated from plant tissues (e.g., leek seedlings) or a heterologously expressed and purified KCS enzyme.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.2) containing ATP, CoA, and a fatty acid substrate (e.g., 20 µM [¹⁴C]-oleoyl-CoA).

-

Inhibitor Preparation: Prepare stock solutions of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 1 nM to 10 µM).

-

Pre-incubation: Add the KCS enzyme preparation to the reaction buffer. Add varying concentrations of this compound (or DMSO as a vehicle control) and pre-incubate for 30 minutes at 25 °C to allow for inhibitor binding.

-

Reaction Initiation: Start the reaction by adding the radiolabeled substrate, [¹⁴C]-malonyl-CoA (e.g., 50 µM).

-

Incubation: Incubate the reaction at 25 °C for 30-60 minutes.

-

Termination and Saponification: Stop the reaction by adding a strong base (e.g., 10% KOH in methanol) and heat at 80 °C for 1 hour to saponify the acyl-CoAs to free fatty acids.

-

Extraction: Acidify the mixture (e.g., with 6N HCl) and extract the fatty acids with hexane.

-

Analysis: Separate the fatty acid products by thin-layer chromatography (TLC) and quantify the radioactivity of the elongated products using a scintillation counter or phosphorimager.

-

Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Toxicological Profile

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement | Reference(s) |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction | [2] |

| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | [2] |

| Hazardous to the Aquatic Environment (Long-term) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [2] |

Conclusion

This compound is an effective herbicide whose biological activity is rooted in the specific inhibition of the β-ketoacyl-CoA synthase (KCS) enzyme, a key component of the VLCFA elongation pathway in plants. This guide provides a comprehensive technical foundation for understanding its chemical properties, mechanism of action, and synthesis. The detailed protocols offer a starting point for researchers interested in synthesizing this compound or evaluating its biological effects in a laboratory setting. Further research into its secondary effects, such as cell cycle modulation, and a more precise quantification of its toxicological and inhibitory potency will continue to refine our understanding of this important agricultural compound.

References

- 1. Buy this compound | 96491-05-3 [smolecule.com]

- 2. This compound | C16H18ClNO2S | CID 443036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemical|ChemTHEATRE [chem-theatre.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound (CAS 96491-05-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | CAS#:96491-05-3 | Chemsrc [chemsrc.com]

- 7. Structure-Activity Correlation of Very Long-Chain Fatty Acid Biosynthesis Inhibitors | Semantic Scholar [semanticscholar.org]

- 8. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Cell cycle arrest and apoptotic induction in LNCaP cells by MCS‐C2, novel cyclin‐dependent kinase inhibitor, through p53/p21WAF1/CIP1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-Chloro-N-(2,6-dimethylphenyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 17. ijpsr.info [ijpsr.info]

- 18. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Thenylchlor's Mechanism of Action in Plants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenylchlor, a chloroacetamide herbicide, effectively controls a range of annual grasses and small-seeded broadleaf weeds in various agricultural settings. Its primary mechanism of action is the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis, a critical process for plant growth and development. This technical guide provides a comprehensive overview of the molecular basis of this compound's herbicidal activity, detailing its target enzyme, the physiological consequences of its action, and the experimental protocols used to elucidate this mechanism.

Introduction

This compound (2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide) is a selective, pre-emergence herbicide.[1] Like other chloroacetamide herbicides, its efficacy lies in its ability to disrupt early seedling development.[2][3] Susceptible weeds often fail to emerge from the soil, or exhibit stunted growth and malformed shoots shortly after germination.[4] This guide delves into the specific biochemical and molecular interactions that underpin the herbicidal effects of this compound.

Core Mechanism of Action: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Biosynthesis

The primary target of this compound in plants is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs), which are fatty acids with chain lengths of 20 carbons or more.[5] VLCFAs are essential components of various vital cellular structures and metabolic pathways.[6][7]

2.1. The Target Enzyme: VLCFA Elongase (Condensing Enzyme)

This compound specifically targets the fatty acid elongase (FAE) complex located in the endoplasmic reticulum.[5] This complex catalyzes the sequential addition of two-carbon units to an acyl-CoA primer. The key enzyme inhibited by this compound and other chloroacetamides is the 3-ketoacyl-CoA synthase (KCS) , also known as the condensing enzyme.[4][8] This enzyme is responsible for the initial and rate-limiting step in the VLCFA elongation cycle: the condensation of malonyl-CoA with a long-chain acyl-CoA.[2][4]

The inhibition is thought to be irreversible, with the chloroacetamide herbicide forming a tight bond with the KCS enzyme.[4][8] This binding is stereospecific, with only the S-enantiomers of chiral chloroacetamides like metolachlor exhibiting high herbicidal activity.[4]

2.2. Physiological Consequences of VLCFA Inhibition

The disruption of VLCFA biosynthesis by this compound has profound and pleiotropic effects on plant physiology, ultimately leading to growth arrest and death.

-

Disruption of Cell Division and Expansion: VLCFAs are critical for membrane biogenesis and dynamics, which are fundamental processes for both cell division and cell expansion.[6][7] Inhibition of VLCFA synthesis directly impairs the formation of new cell membranes, thereby halting the growth of emerging shoots and roots.[2]

-

Impaired Cuticular Wax and Suberin Formation: VLCFAs are precursors for the synthesis of cuticular waxes and suberin.[9][10][11] The cuticle is a protective layer on the leaf surface that prevents water loss and protects against environmental stresses. Suberin is a key component of the root Casparian strip, which controls the uptake of water and nutrients. Inhibition of VLCFA synthesis leads to a defective cuticle and improperly formed suberin layers, resulting in increased water loss and impaired nutrient transport.[9][10][11]

-

Altered Membrane Integrity: VLCFAs are integral components of sphingolipids and phospholipids, which are essential for maintaining the structure and function of cellular membranes.[1][7] A reduction in VLCFA levels can compromise membrane integrity, leading to leakage of cellular contents and disruption of cellular processes.[12]

-

Morphological and Anatomical Abnormalities: The collective impact of these physiological disruptions manifests as distinct morphological and anatomical symptoms in susceptible plants. These include stunted root and shoot growth, failure of leaves to emerge from the coleoptile, and malformed tissues.[4][13][14][15][16][17]

Quantitative Data

| Herbicide Class | Target Enzyme/Process | Plant System/Assay | IC50 Value | Reference(s) |

| Chloroacetamides | VLCFA Synthesis | Etiolated leek seedlings | 10 - 100 nM | [18] |

| Metazachlor | Acyl-CoA Elongation (C16:0-CoA) | Leek microsomes | 0.5 µM | [18] |

| Metazachlor | Acyl-CoA Elongation (C18:0-CoA) | Leek microsomes | 1.7 µM | [18] |

| Metazachlor | Acyl-CoA Elongation (C20:0-CoA) | Leek microsomes | 0.7 µM | [18] |

| Metazachlor | Acyl-CoA Elongation (C22:0-CoA) | Leek microsomes | 0.5 µM | [18] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments used to investigate the mechanism of action of this compound and other VLCFA-inhibiting herbicides.

4.1. In Vitro Assay for VLCFA Elongase Inhibition using Leek Microsomes

This assay directly measures the inhibition of the fatty acid elongase complex.

-

Plant Material: Etiolated seedlings of leek (Allium porrum L.).[18]

-

Microsome Isolation:

-

Homogenize leek seedlings in a buffer containing 0.1 M potassium phosphate (pH 7.2), 0.5 M sucrose, 1 mM EDTA, and 1 mM dithiothreitol.

-

Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 10 minutes to remove cell debris.

-

Centrifuge the supernatant at 100,000 x g for 1 hour to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Elongase Assay:

-

The reaction mixture contains microsomal protein, acyl-CoA primer (e.g., C18:0-CoA, C20:0-CoA), [2-14C]malonyl-CoA, NADPH, and ATP in a buffered solution.[18][19][20]

-

This compound, dissolved in a suitable solvent, is added at various concentrations.

-

The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

-

The reaction is stopped, and the fatty acids are extracted and saponified.

-

The elongated fatty acid products are methylated and analyzed by radio-thin-layer chromatography or radio-gas chromatography to quantify the incorporation of the radiolabel.

-

-

Data Analysis: The concentration of this compound that inhibits the elongase activity by 50% (IC50) is determined.

4.2. Heterologous Expression of VLCFA Elongases in Yeast for Herbicide Screening

This method allows for the study of the interaction between herbicides and specific elongase enzymes.[21][22][23]

-

Yeast Strain: A suitable Saccharomyces cerevisiae strain (e.g., INVSc1) is used.[21]

-

Gene Cloning and Expression:

-

Genes encoding VLCFA elongase candidates (KCS enzymes) from a plant of interest (e.g., Arabidopsis thaliana) are cloned into a yeast expression vector (e.g., pYES2).[21]

-

The yeast is transformed with the expression vector.

-

Expression of the plant elongase gene is induced by growing the yeast in a galactose-containing medium.[21]

-

-

Inhibition Assay:

-

The transformed yeast cells are grown in the presence of various concentrations of this compound.

-

After a period of growth, the cells are harvested, and their fatty acid composition is analyzed.

-

-

Fatty Acid Analysis:

-

Data Analysis: The reduction in the levels of specific VLCFAs in the presence of this compound is used to determine the inhibitory effect on the expressed plant elongase. Dose-response curves can be generated to calculate IC50 values.[22]

4.3. Whole-Plant Dose-Response Assay

This experiment evaluates the herbicidal efficacy of this compound on a target weed species.

-

Plant Species: A susceptible weed species such as barnyardgrass (Echinochloa crus-galli).[24][25][26]

-

Growth Conditions:

-

Seeds are sown in pots containing a suitable soil mix.

-

Plants are grown in a greenhouse or growth chamber under controlled conditions (temperature, light, humidity).

-

-

Herbicide Application:

-

This compound is applied pre-emergence to the soil surface at a range of doses.

-

Control plants are treated with a blank formulation (without the active ingredient).

-

-

Evaluation:

-

After a specific period (e.g., 21 days), the plants are harvested.

-

Parameters such as plant survival, shoot fresh weight, and shoot dry weight are measured.

-

-

Data Analysis: The data are used to generate dose-response curves, from which values such as the GR50 (the dose required to cause a 50% reduction in growth) can be calculated.[27]

Visualizations

5.1. Signaling Pathways and Logical Relationships

Caption: this compound's mechanism of action from cellular target to plant death.

5.2. Experimental Workflow: In Vitro VLCFA Elongase Inhibition Assay

Caption: Workflow for the in vitro VLCFA elongase inhibition assay.

5.3. Logical Relationship: VLCFA Depletion and Physiological Effects

Caption: The downstream physiological effects of VLCFA depletion by this compound.

References

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Tackling functional redundancy of Arabidopsis fatty acid elongase complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Building lipid barriers: biosynthesis of cutin and suberin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The biosynthesis of cutin and suberin as an alternative source of enzymes for the production of bio-based chemicals and materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Polyvinyl Chloride Nanoparticles Affect Cell Membrane Integrity by Disturbing the Properties of the Multicomponent Lipid Bilayer in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Salinity induced anatomical and morphological changes in Chloris gayana Kunth roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Changes in the morphology traits, anatomical structure of the leaves and transcriptome in Lycium barbarum L. under salt stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scielo.br [scielo.br]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Fatty Acid-Elongating Activity in Rapidly Expanding Leek Epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Fatty Acid-Elongating Activity in Rapidly Expanding Leek Epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pnas.org [pnas.org]

- 22. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Frontiers | Baseline Sensitivity of Echinochloa crus-gall and E. oryzicola to Florpyrauxifen-Benzyl, a New Synthetic Auxin Herbicide, in Korea [frontiersin.org]

- 25. Varied Susceptibility of Five Echinochloa Species to Herbicides and Molecular Identification of Species Using CDDP Markers [mdpi.com]

- 26. scielo.br [scielo.br]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of Chloroacetamide Herbicides

Abstract

Chloroacetamide herbicides are a widely utilized class of pre-emergence herbicides, critical in controlling annual grasses and some broadleaf weeds in major crops like corn and soybeans.[1] Their efficacy stems from a specific biochemical interaction within plants, primarily the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[1][2] However, their biological activity extends beyond the target species, inducing toxicological effects in non-target organisms, including mammals and aquatic life, primarily through the generation of oxidative stress and subsequent cellular damage.[3] This guide provides a comprehensive technical overview of the multifaceted biological activities of chloroacetamide herbicides, detailing their primary mechanism of action, metabolic detoxification pathways, and toxicological profiles. It includes summaries of quantitative data, detailed experimental protocols for assessing their effects, and visual diagrams of key cellular pathways to facilitate a deeper understanding for research and development professionals.

Primary Mechanism of Herbicidal Action: Inhibition of VLCFA Synthesis

The herbicidal activity of chloroacetamides is primarily attributed to their potent inhibition of very-long-chain fatty acid (VLCFA) biosynthesis.[1] VLCFAs (fatty acids with more than 18 carbons) are essential precursors for a variety of vital plant components, including cuticular waxes, suberin, and sphingolipids, which are crucial for membrane integrity and cell signaling.[1][4]

Chloroacetamides specifically target and inhibit the activity of VLCFA elongases (VLCFAEs), the condensing enzymes responsible for the initial C2-unit elongation step in VLCFA synthesis.[1][5] This inhibition is believed to occur through the covalent binding of the chloroacetamide molecule to a critical cysteine residue within the active site of the elongase enzyme. This irreversible binding competitively inhibits the natural substrate, acyl-CoA, from accessing the enzyme.[5][6] The disruption of VLCFA production leads to a cascade of downstream effects, including arrested seedling growth, improper leaf unfurling, and eventual plant death.[7][8]

Metabolic Detoxification in Plants

The selectivity of chloroacetamide herbicides—their ability to control weeds without harming crops like corn and sorghum—is largely due to the crop's ability to rapidly detoxify the herbicide. This detoxification is a Phase II metabolic process primarily mediated by glutathione S-transferases (GSTs).[7][9][10]

Tolerant plant species express GST isoenzymes that catalyze the conjugation of glutathione (GSH) to the electrophilic chloroacetamide molecule.[11] This reaction renders the herbicide non-phytotoxic. The resulting glutathione conjugate is then typically sequestered into the vacuole (Phase III metabolism), effectively removing it from the cytosol where it could interact with its target enzyme.[12] The expression and activity of these specific GSTs are significantly higher in tolerant crops compared to susceptible weeds, forming the biochemical basis for selectivity.[11] Herbicide safeners, chemicals applied with the herbicide, can further enhance crop safety by inducing the expression of these detoxifying GST genes.[12][13]

Toxicological Effects in Non-Target Organisms

While effective as herbicides, chloroacetamides and their metabolites can pose risks to non-target organisms.[3] Their toxicity is often linked to the induction of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them.[14]

Oxidative Stress and Cellular Damage

Exposure to chloroacetamides like acetochlor and its metabolites has been shown to promote the generation of ROS.[3] This increase in ROS can overwhelm the cell's antioxidant defense systems, leading to a decrease in the levels of antioxidants like glutathione (GSH) and antioxidant enzymes such as superoxide dismutase (SOD). The resulting oxidative stress can cause significant cellular damage, including:

-

Lipid Peroxidation: Damage to cell membranes, leading to increased membrane permeability and leakage of intracellular components like lactate dehydrogenase (LDH).[3]

-

DNA Damage: ROS can directly damage DNA, causing strand breaks.

-

Apoptosis: The cellular damage and stress can trigger programmed cell death (apoptosis) through the activation of signaling pathways like the MAPK/ERK pathway.

These effects have been observed in various models, including human cell lines (e.g., HepG2) and zebrafish embryos, highlighting the potential for cytotoxicity and developmental toxicity.

Quantitative Data Summary

The biological activity of chloroacetamide herbicides and their metabolites has been quantified in various studies. The following tables summarize key data on their cytotoxicity, embryotoxicity, and effects on biochemical markers.

Table 1: Cytotoxicity and Embryotoxicity of Acetochlor and its Metabolites Data sourced from studies on human HepG2 cells and zebrafish embryos.[3]

| Compound | Organism/Cell Line | Endpoint | Value |

| Acetochlor (AC) | HepG2 Cells | IC₅₀ (72h) | ~50 µM |

| Zebrafish Embryos | LC₅₀ (120h) | ~40 µM | |

| CMEPA¹ | HepG2 Cells | IC₅₀ (72h) | ~60 µM |

| Zebrafish Embryos | LC₅₀ (120h) | ~50 µM | |

| MEA² | HepG2 Cells | IC₅₀ (72h) | ~70 µM |

| Zebrafish Embryos | LC₅₀ (120h) | ~60 µM | |

| ¹ 2-ethyl-6-methyl-2-chloroacetanilide | |||

| ² 6-ethyl-o-toluidine |

Table 2: Effects of Acetochlor and Metabolites on Zebrafish Embryo Development Data represents effects at 100 µM concentration after 120 hours post-fertilization (hpf).

| Compound | Survival Rate (%) | Hatching Rate (%) |

| Control | ~95% | ~98% |

| Acetochlor (AC) | 71% | Decreased |

| CMEPA | 64% | Decreased |

| MEA | 61% | Decreased |

Table 3: Biochemical Effects of Chloroacetamides in vitro Summary of effects observed in HepG2 cells after exposure.

| Parameter | Effect of Acetochlor, CMEPA, MEA | Consequence |

| ROS Levels | Increased (Dose-dependent) | Induces Oxidative Stress |

| SOD Levels | Decreased | Impaired Antioxidant Defense |

| GSH Levels | Decreased (Dose-dependent) | Exhaustion of Antioxidants |

| LDH Leakage | Increased (Dose-dependent) | Cell Membrane Damage |

| Apoptosis | Increased (Dose-dependent) | Cell Death |

| p-JNK / p-P38 | Increased Phosphorylation | MAPK Pathway Activation |

Experimental Protocols

Assessing the biological activity of chloroacetamide herbicides involves a variety of established assays. Below are detailed methodologies for key experiments cited in toxicological studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Methodology:

-

Cell Plating: Seed cells (e.g., HepG2) into a 96-well flat-bottom plate at a density of 1x10⁴ to 5x10⁴ cells/well in 100 µL of culture medium and incubate overnight.

-

Treatment: Expose cells to a range of chloroacetamide concentrations for a specified duration (e.g., 72 hours). Include untreated (vehicle) controls.[15]

-

MTT Addition: Add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well.[15]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the reduction of MTT into formazan crystals by metabolically active cells.[8]

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

-

Measurement: Measure the absorbance of the solution at 590 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

DNA Damage (Comet) Assay

The single-cell gel electrophoresis (SCGE) or Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from control and herbicide-treated cultures.

-

Microgel Preparation: Mix approximately 1x10⁵ cells/mL with low-melting-point agarose and cast a thin layer onto a microscope slide.

-

Lysis: Immerse the slides in a high-salt lysis solution (pH 10) to lyse the cells and nuclear membranes, leaving behind DNA "nucleoids".[16]

-

DNA Unwinding: Place slides in an alkaline electrophoresis buffer (pH > 13) for approximately 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply an electric field (e.g., 0.7 V/cm) for 20-30 minutes. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail".

-

Neutralization and Staining: Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide), and visualize using a fluorescence microscope.

-

Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using specialized imaging software.

Oxidative Stress and Apoptosis Assays

A suite of assays is used to characterize the mechanisms of toxicity.

-

Reactive Oxygen Species (ROS) Detection:

-

Load control and herbicide-treated cells with a fluorescent probe like DCFDA/H2DCFDA.

-

This non-fluorescent probe is oxidized by intracellular ROS into a highly fluorescent compound.

-

Measure the increase in fluorescence using a microplate reader or flow cytometer to quantify ROS levels.[5]

-

-

Antioxidant Enzyme/Molecule Measurement:

-

SOD Activity: Prepare cell lysates and measure SOD activity using commercial kits. These assays are typically colorimetric and measure the inhibition of a chromogen reduction reaction.[5]

-

GSH Levels: Prepare cell or tissue extracts. Total glutathione (GSH + GSSG) is measured using an enzymatic recycling method. The assay involves the oxidation of GSH by DTNB to form a yellow derivative (TNB), which is measured at 412 nm.[6][17]

-

-

Lactate Dehydrogenase (LDH) Leakage Assay:

-

Culture cells and apply treatments as per the experimental design.

-

Collect the cell culture supernatant from each well.

-

The assay measures the activity of LDH released from damaged cells into the supernatant. LDH catalyzes the conversion of lactate to pyruvate, which is coupled to a reaction that produces a colored formazan product.[3]

-

Measure the absorbance of the formazan product (typically at 490 nm). The amount of LDH released is proportional to the level of cytotoxicity.

-

-

Apoptosis Staining (Acridine Orange in Zebrafish):

-

Treat zebrafish larvae with the chloroacetamide compound at the desired developmental stage (e.g., 72 hpf).[18]

-

Immerse live larvae in a solution of Acridine Orange (e.g., 5-10 µg/mL in E3 media) for 20-30 minutes in the dark.[7][9]

-

Wash the larvae with fresh E3 media to remove excess stain.

-

Anesthetize the larvae and mount them on a slide for observation.

-

Visualize under a fluorescence microscope using a FITC/GFP filter. Apoptotic cells will exhibit condensed, brightly fluorescent green nuclei.[7]

-

Conclusion

The biological activity of chloroacetamide herbicides is defined by a highly specific primary mechanism of action: the inhibition of VLCFA elongases in plants. This targeted activity is complemented in tolerant crops by an efficient detoxification system centered around glutathione S-transferases. However, the chemical properties that make them effective herbicides also contribute to their toxicity in non-target organisms. The induction of oxidative stress appears to be a central mechanism driving their cytotoxic and genotoxic effects, leading to membrane damage, DNA breakage, and apoptosis. A thorough understanding of these multifaceted biological activities, supported by robust quantitative data and standardized experimental protocols, is essential for developing safer, more effective agricultural chemicals and for accurately assessing their environmental and health impacts.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lactate dehydrogenase (LDH) leakage assay [bio-protocol.org]

- 4. diva-portal.org [diva-portal.org]

- 5. Measurement of Activity of Reactive Oxygen Species (ROS), Antioxidant Enzymes, and Cell Membrane Permeability [bio-protocol.org]

- 6. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. agilent.com [agilent.com]

- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The nexus between reactive oxygen species and the mechanism of action of herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. 21stcenturypathology.com [21stcenturypathology.com]

- 17. Assay for quantitative determination of glutathione and glutathione disulfide levels using enzymatic recycling method | Springer Nature Experiments [experiments.springernature.com]

- 18. Apoptosis Assay [bio-protocol.org]

Environmental Fate of Thenylchlor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thenylchlor is a chloroacetamide herbicide used for the control of annual grasses and certain broadleaf weeds in various agricultural settings. Understanding its environmental fate is crucial for assessing its potential ecological impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current knowledge regarding the environmental degradation, metabolism, and mobility of this compound. Due to a scarcity of publicly available data specifically for this compound, this guide also draws upon information from structurally similar chloroacetamide herbicides, such as metolachlor and acetochlor, to provide a more complete picture of its expected environmental behavior. This document details common experimental protocols for evaluating the environmental fate of herbicides and outlines analytical methods for their detection in environmental matrices.

Introduction

This compound, with the chemical name 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxy-2-thienyl)methyl]acetamide, belongs to the chloroacetamide class of herbicides.[1] These herbicides are known to inhibit the synthesis of very-long-chain fatty acids in susceptible plants, leading to their demise. The environmental persistence and mobility of this compound are governed by a combination of biotic and abiotic processes, including microbial degradation, hydrolysis, photolysis, and sorption to soil particles. While this compound is effective in its agricultural application, its potential for off-site transport and impact on non-target organisms necessitates a thorough understanding of its environmental behavior.

Physicochemical Properties

The environmental transport and fate of a pesticide are significantly influenced by its physicochemical properties. Key properties of this compound are summarized in the table below.

| Property | Value | Source | Interpretation |

| Molecular Formula | C₁₆H₁₈ClNO₂S | [1] | - |

| Molecular Weight | 323.8 g/mol | [1] | - |

| Water Solubility | 11.0 mg/L (at 20°C, pH 7) | [2] | Moderate solubility, suggesting some potential for movement in the aqueous phase. |

| Log P (Octanol-Water Partition Coefficient) | 3.53 | [2] | High, indicating a strong tendency to adsorb to organic matter in soil and sediment, which would limit its mobility in water. |

| Melting Point | 73 °C | [2] | - |

| Flashpoint | 224 °C | [2] | - |

| Density | 1.19 g/mL | [2] | - |

Environmental Dissipation and Degradation

The persistence of this compound in the environment is determined by the rate of its degradation through various pathways. The half-life (DT₅₀) is a common metric used to express the time it takes for 50% of the applied substance to dissipate.[3]

Soil Dissipation

Table 1: Soil Dissipation Half-Life (DT₅₀) for S-Metolachlor (as a proxy for this compound)

| Herbicide | Soil DT₅₀ (days) | Conditions | Source |

| S-Metolachlor | 15 - 132 | Varies with soil type and environmental conditions | [6] |

| Metolachlor | 37.9 - 49.5 | Influenced by soil organic matter content | [4] |

It is anticipated that this compound exhibits similar persistence in soil, with its degradation rate being highly dependent on local environmental conditions.

Abiotic Degradation

3.2.1. Hydrolysis

Hydrolysis is a chemical process where a molecule is cleaved by reaction with water. The rate of hydrolysis is pH-dependent. For many pesticides, hydrolysis can be a significant degradation pathway in aqueous environments.[7] Specific hydrolysis rate constants for this compound are not available.

3.2.2. Photolysis

Photolysis, or photodegradation, is the breakdown of molecules by light, particularly in the UV spectrum. This can be a significant degradation pathway for pesticides present on soil surfaces or in clear surface waters.[8] The quantum yield is a measure of the efficiency of a photochemical process.[9] Quantitative data on the aqueous photolysis of this compound were not found in the reviewed literature.

Mobility in Soil

The mobility of a pesticide in soil determines its potential to leach into groundwater or move with surface runoff. Mobility is primarily governed by the pesticide's adsorption to soil particles, which is influenced by its physicochemical properties (such as Log P) and the soil's characteristics (organic matter and clay content).

This compound's high Log P value of 3.53 suggests strong adsorption to soil organic matter, which would limit its mobility.[2]

Metabolism

The biotransformation of chloroacetamide herbicides by soil microorganisms and in plants is a critical degradation pathway. While the specific metabolic pathway of this compound has not been detailed in the available literature, the metabolism of other chloroacetamides, such as acetochlor and alachlor, is well-documented and likely follows a similar pattern. The primary metabolites of these herbicides are often ethanesulfonic acid (ESA) and oxanilic acid (OA) derivatives.[10]

Based on this, a putative metabolic pathway for this compound is proposed below. The initial steps likely involve the displacement of the chlorine atom with glutathione, followed by further degradation to cysteine and eventually the formation of sulfonic and oxanilic acid metabolites.

Figure 1: Putative metabolic pathway of this compound.

Experimental Protocols

Standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA), are followed to assess the environmental fate of pesticides.

Soil Dissipation Study

A general workflow for a laboratory soil dissipation study is outlined below. Such studies are crucial for determining the rate of pesticide degradation in soil under controlled conditions.[11][12]

Figure 2: General workflow for a soil dissipation study.

Methodology:

-

Soil Collection and Preparation: Soil is collected from a relevant agricultural field, sieved to remove large debris, and characterized for properties such as texture, organic carbon content, pH, and microbial biomass.[13]

-

Herbicide Application: A solution of this compound, often ¹⁴C-radiolabeled for ease of tracking, is applied to the soil samples at a concentration relevant to its agricultural use.[13]

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature and moisture level. Aerobic or anaerobic conditions can be established depending on the study's objectives.

-

Sampling: Subsamples of the soil are taken at various time points over the course of the experiment.

-

Extraction and Analysis: The herbicide and its degradation products are extracted from the soil using an appropriate solvent. The extracts are then analyzed using chromatographic techniques to determine the concentration of the parent compound and identify any metabolites.[14][15]

-

Data Analysis: The dissipation of the herbicide over time is plotted, and a kinetic model (e.g., first-order kinetics) is fitted to the data to calculate the DT₅₀ value.[10][16]

Aqueous Photolysis Study (Following OECD Guideline 316)

This study determines the rate of direct photolysis of a chemical in water.[17][18][19][20][21]

Methodology:

-

Solution Preparation: A sterile, buffered aqueous solution of this compound is prepared.

-

Irradiation: The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp) at a constant temperature. Control samples are kept in the dark to account for other degradation processes like hydrolysis.

-

Sampling and Analysis: Aliquots of the solution are taken at different time intervals and analyzed for the concentration of this compound.

-

Data Analysis: The rate of photolytic degradation is determined, and the photolysis half-life is calculated. The quantum yield can also be determined to predict photolysis rates under different environmental conditions.

Analytical Methods for Residue Analysis

The detection and quantification of this compound and its metabolites in environmental samples require sensitive and specific analytical methods. The methods are generally applicable to the analysis of chloroacetamide herbicides.[22][23][24][25][26][27][28]

Table 2: Common Analytical Techniques for Chloroacetamide Herbicide Residue Analysis

| Technique | Description | Application |

| QuEChERS | (Quick, Easy, Cheap, Effective, Rugged, and Safe) A sample preparation method involving salting-out liquid-liquid extraction followed by dispersive solid-phase extraction (dSPE) for cleanup. | Widely used for the extraction of pesticide residues from soil, water, and food matrices. |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique that separates compounds based on their polarity and then identifies and quantifies them based on their mass-to-charge ratio and fragmentation patterns. | The preferred method for the analysis of polar and thermally labile pesticides and their metabolites, including the ESA and OA metabolites of chloroacetamides. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates volatile and thermally stable compounds in the gas phase and then detects them with a mass spectrometer. | Suitable for the analysis of the parent this compound molecule, which is less polar than its major metabolites. |

EPA Method 535 specifically outlines the determination of chloroacetamide herbicide degradates in drinking water using solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS).[23]

Conclusion

The environmental fate of this compound is governed by a complex interplay of degradation, transformation, and transport processes. While specific quantitative data for this compound are limited, its structural similarity to other chloroacetamide herbicides allows for informed predictions of its environmental behavior. It is expected to be moderately persistent in soil, with microbial degradation being the primary dissipation pathway. Its high Log P suggests low mobility in soil and a low potential for leaching into groundwater. The primary metabolites are likely to be the ethanesulfonic and oxanilic acid derivatives, similar to other herbicides in its class. Standardized experimental protocols and advanced analytical techniques are available to further elucidate the environmental fate of this compound and ensure its use does not pose an undue risk to the environment. Further research to generate specific data for this compound is warranted to refine environmental risk assessments.

References

- 1. This compound | C16H18ClNO2S | CID 443036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: NSK 850) [sitem.herts.ac.uk]

- 3. Pesticide Half-life [npic.orst.edu]

- 4. researchgate.net [researchgate.net]

- 5. Evaluating the environmental parameters that determine aerobic biodegradation half-lives of pesticides in soil with a multivariable approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ENVIRONMENTAL [oasis-lmc.org]

- 8. Aqueous photolysis of the organic ultraviolet filter chemical octyl methoxycinnamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ecetoc.org [ecetoc.org]

- 10. Degradation of alachlor in natural and sludge-amended soils, studied by gas and liquid chromatography coupled to mass spectrometry (GC-MS and HPLC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cambridge.org [cambridge.org]

- 12. Experimental Parameters Used to Study Pesticide Degradation in Soil | Weed Technology | Cambridge Core [cambridge.org]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. hrpub.org [hrpub.org]

- 16. Degradation Kinetics and Transformation Products of Levonorgestrel and Quinestrol in Soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 18. shop.fera.co.uk [shop.fera.co.uk]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 22. Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group; determination of chloroacetanilide herbicide metabolites in water using high-performance liquid chromatography-diode array detection and high-performance liquid chromatography/mass spectrometry [pubs.usgs.gov]

- 23. tools.thermofisher.com [tools.thermofisher.com]

- 24. researchgate.net [researchgate.net]

- 25. pubs.usgs.gov [pubs.usgs.gov]

- 26. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 27. pubs.usgs.gov [pubs.usgs.gov]

- 28. jpub.org [jpub.org]

Thenylchlor: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Thenylchlor (chemical name: 2-chloro-N-(2,6-dimethylphenyl)-N-[(3-methoxythiophen-2-yl)methyl]acetamide) is a chloroacetamide herbicide.[1][2] This technical guide provides an in-depth overview of its solubility and stability, crucial parameters for its application, environmental fate, and analysis. The information is compiled from various scientific sources to support research and development activities.

Physicochemical Properties

This compound is a white solid with a melting point ranging from 72 to 80°C.[3][4] Its molecular formula is C₁₆H₁₈ClNO₂S, and it has a molecular weight of 323.84 g/mol .[5]

Solubility Profile

The solubility of this compound in various solvents is a critical factor for its formulation and bioavailability. The available quantitative and qualitative solubility data are summarized in the table below.

| Solvent | Solubility | Temperature (°C) | pH | Source |

| Water | 11.0 mg/L | 20 | 7 | [3] |

| Water | 3.40e-05 M | Not Specified | Not Specified | [3] |

| Acetonitrile | Soluble (commercially available as a solution) | Not Specified | Not Specified | [6] |

| Ethanol | Readily Soluble | Not Specified | Not Specified | [7] |

| Acetone | Readily Soluble | Not Specified | Not Specified | [7] |

| Chloroform | Readily Soluble | Not Specified | Not Specified | [7] |

Stability and Degradation

The stability of this compound influences its efficacy as a herbicide and its persistence in the environment. It is reported to be stable in a pH range of 3 to 8.[8] However, it is susceptible to degradation under certain conditions.

| Condition | Stability/Degradation Pathway | Half-life | Source |

| Hydrolysis | Can be hydrolyzed in the presence of water. | Not Specified | [3] |

| Microbial Degradation | Susceptible to microbial degradation in soil. | Not Specified | [3] |

| Soil Degradation | In paddy soil, degradation occurs via the replacement of the chlorine atom to form N-acetyl and N-hydroxylmethylcarbonyl derivatives. | 1-3 weeks | [4] |

| Biological Systems | As a chloroacetanilide herbicide, it is expected to be detoxified in biological systems through the formation of glutathione-acetanilide conjugates, a reaction mediated by glutathione-S-transferase. | Not Specified | [9] |

Mechanism of Action

This compound functions as a herbicide by disrupting essential plant processes. Its primary mode of action involves the inhibition of cell division by blocking protein synthesis, specifically the synthesis of very-long-chain fatty acids (VLCFAs).[10] Additionally, it has been reported to inhibit the enzyme acetolactate synthase (ALS), which is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[3]

Experimental Protocols

Analysis of this compound in Agricultural Products

An established analytical method for the determination of this compound residues in agricultural products involves the following steps[11]:

-

Extraction: The sample is extracted with acetonitrile saturated with n-hexane.

-

Liquid-Liquid Partitioning: The acetonitrile layer is separated and concentrated.

-

Cleanup: The residue is dissolved in n-hexane and may be further purified. For certain matrices, an additional partitioning step with ethyl acetate is performed.

-

Analysis: The final extract is analyzed by appropriate chromatographic techniques.

Purity Assay

The purity of this compound standards is often determined using High-Performance Liquid Chromatography (HPLC).[8]

Stability Testing of Stock Solutions

The stability of pesticide stock solutions, including those of this compound, can be assessed over time. A general protocol involves:

-

Preparation: Stock solutions are prepared in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Storage: Solutions are stored under controlled conditions (e.g., at 8°C).

-

Analysis: The concentration of the analyte is measured at regular intervals using a suitable analytical technique, such as quantitative NMR (qNMR) or LC-MS/MS, to monitor for any degradation.[12]

References

- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 2. This compound | C16H18ClNO2S | CID 443036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy this compound | 96491-05-3 [smolecule.com]

- 4. This compound | 96491-05-3 [chemicalbook.com]

- 5. clearsynth.com [clearsynth.com]

- 6. hpc-standards.com [hpc-standards.com]

- 7. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 8. 96491-05-3・this compound Standard・203-13421[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound (Ref: NSK 850) [sitem.herts.ac.uk]

- 11. mhlw.go.jp [mhlw.go.jp]

- 12. eurl-pesticides.eu [eurl-pesticides.eu]

Thenylchlor: A Technical Whitepaper on its Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific antimicrobial properties of Thenylchlor is limited in publicly available scientific literature. This document provides a comprehensive overview based on the known activities of the broader class of chloroacetamide compounds and outlines the necessary experimental frameworks for its evaluation. Further empirical research is required to fully elucidate the antimicrobial potential of this compound.

Introduction